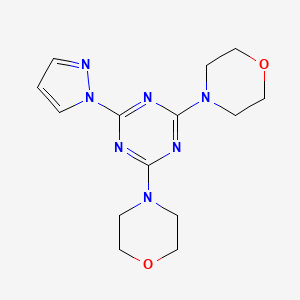
1-(4-methylbenzyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylbenzyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by a piperazine ring substituted with a 4-methylbenzyl group and a phenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylbenzyl)-4-phenylpiperazine typically involves the reaction of 4-methylbenzyl chloride with phenylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反応の分析
Types of Reactions
1-(4-Methylbenzyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazines depending on the substituent used.
科学的研究の応用
1-(4-Methylbenzyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications. It has shown promise in the following areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Investigated for its potential use as an antidepressant and anxiolytic agent due to its effects on serotonin and dopamine receptors.
Industry: Used in the development of new materials and as a precursor for the synthesis of other piperazine derivatives.
作用機序
The exact mechanism of action of 1-(4-methylbenzyl)-4-phenylpiperazine is not fully understood. it is believed to modulate the activity of certain neurotransmitters in the brain, including serotonin and dopamine. The compound may also interact with ion channels such as the NMDA receptor, contributing to its neuroprotective effects.
類似化合物との比較
1-(4-Methylbenzyl)-4-phenylpiperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine (BZP): Known for its stimulant effects and used recreationally.
1-(3-Chlorophenyl)piperazine (mCPP): Studied for its effects on serotonin receptors and potential use in treating psychiatric disorders.
1-(4-Methoxyphenyl)piperazine (MeOPP): Investigated for its potential antidepressant and anxiolytic properties.
Compared to these compounds, this compound is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and therapeutic potential.
特性
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-16-7-9-17(10-8-16)15-19-11-13-20(14-12-19)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNOIRPQGRRXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-[3-(ethylthio)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5672412.png)

![(3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]piperazin-2-one](/img/structure/B5672439.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]propanamide](/img/structure/B5672453.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N,2-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5672459.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-3-methylbenzamide hydrochloride](/img/structure/B5672477.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(2,4-difluorophenoxy)-N-methylacetamide](/img/structure/B5672482.png)
![6-[4-(morpholin-4-ylsulfonyl)phenyl]quinazolin-4-amine](/img/structure/B5672485.png)
![1-[(2,3-Dichlorophenyl)methyl]-4-ethylpiperazine](/img/structure/B5672488.png)
![{3-(2-methoxyethyl)-1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanol](/img/structure/B5672498.png)
![4-{5-[1-(methoxymethyl)cyclobutyl]-1-propyl-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5672506.png)
![5-[1-(2-fluorophenyl)cyclopropyl]-3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole](/img/structure/B5672519.png)
![N-[4-(methanesulfonamido)phenyl]sulfonyl-3-methylbutanamide](/img/structure/B5672525.png)
